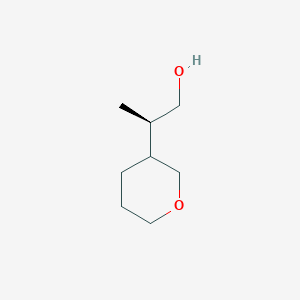
(2R)-2-(Oxan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxan-3-yl)propan-1-ol, also known as 3-Oxetanol, is a cyclic organic compound with a molecular formula of C5H10O2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary, which can enhance the enantioselectivity of certain reactions. It can also act as a chiral ligand, which can coordinate with metal ions and facilitate asymmetric catalysis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R)-2-(Oxan-3-yl)propan-1-ol is its chiral nature, which makes it a valuable building block in the synthesis of chiral compounds. It is also relatively easy to synthesize and has good stability. However, its low solubility in water and other polar solvents can be a limitation in some applications.
Direcciones Futuras
There are several future directions for the research and development of (2R)-2-(Oxan-3-yl)propan-1-ol. One direction is to explore its potential as a chiral auxiliary and ligand in asymmetric catalysis. Another direction is to investigate its biomedical applications, such as drug delivery and tissue engineering. Finally, further studies are needed to understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature makes it a valuable building block in the synthesis of chiral compounds. It has low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Métodos De Síntesis
(2R)-2-(Oxan-3-yl)propan-1-ol can be synthesized in several ways. One of the most common methods is the reduction of 3-oxetanone using sodium borohydride or lithium aluminum hydride. Another method involves the ring-opening of epoxides with alcohols in the presence of acid catalysts.
Aplicaciones Científicas De Investigación
(2R)-2-(Oxan-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis, which is a powerful tool in organic synthesis.
Propiedades
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

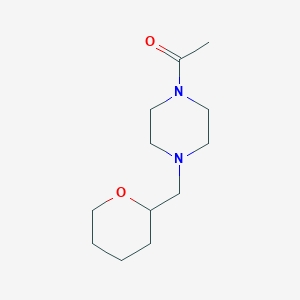
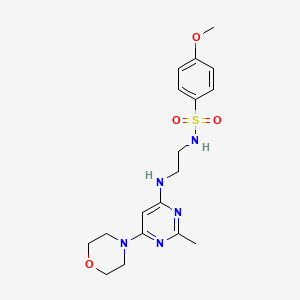
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2378782.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)
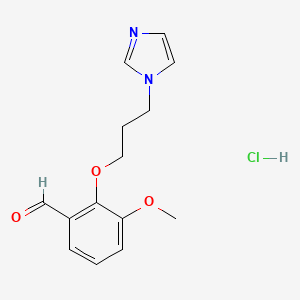
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378785.png)
![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378790.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
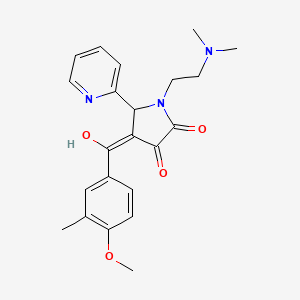

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)